5-(4-bromobenzyl)-2-phenyl-5H-imidazo[4,5-c]pyridine
Description
Properties
IUPAC Name |
5-[(4-bromophenyl)methyl]-2-phenylimidazo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3/c20-16-8-6-14(7-9-16)12-23-11-10-17-18(13-23)22-19(21-17)15-4-2-1-3-5-15/h1-11,13H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAONJJYITSLFLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CN(C=CC3=N2)CC4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00439437 | |
| Record name | 5H-Imidazo[4,5-c]pyridine, 5-[(4-bromophenyl)methyl]-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00439437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
645420-70-8 | |
| Record name | 5H-Imidazo[4,5-c]pyridine, 5-[(4-bromophenyl)methyl]-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00439437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Regioselective N-Alkylation of Imidazo[4,5-c]Pyridine Intermediates
The alkylation route exploits the nucleophilic character of the imidazo[4,5-c]pyridine nitrogen. A representative procedure involves:
Reagents :
-
2-Phenylimidazo[4,5-c]pyridine (precursor)
-
4-Bromobenzyl bromide (alkylating agent)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure :
-
Suspend 2-phenylimidazo[4,5-c]pyridine (0.8 mmol) and K₂CO₃ (1 mmol) in anhydrous DMF (0.5 mL).
-
Add 4-bromobenzyl bromide (0.8 mmol) dropwise under nitrogen.
-
Stir at room temperature for 12–24 hours.
-
Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (CH₂Cl₂:MeOH = 100:6).
Key Outcomes :
Cyclization of 3,4-Diaminopyridine Derivatives
This method constructs the imidazo[4,5-c]pyridine core de novo using cyclocondensation reactions:
Reagents :
-
3,4-Diaminopyridine
-
Sodium metabisulfite (Na₂S₂O₅) adduct of benzaldehyde
-
Acid catalyst (e.g., p-toluenesulfonic acid)
Procedure :
-
React 3,4-diaminopyridine with the Na₂S₂O₅ adduct of benzaldehyde in refluxing ethanol.
-
Acid-catalyzed cyclization forms the imidazo[4,5-c]pyridine core.
-
Introduce the 4-bromobenzyl group via subsequent alkylation.
Key Outcomes :
-
Challenges : Competing side reactions necessitate strict temperature control.
Optimization and Mechanistic Insights
Solvent and Base Selection in Alkylation
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Solvent | DMF | Enhances solubility of aromatic intermediates. |
| Base | K₂CO₃ | Mild base minimizes decomposition. |
| Temperature | 25°C | Prevents over-alkylation. |
Switching to polar aprotic solvents (e.g., acetonitrile) reduces yields by 15–20% due to poor substrate solubility.
Catalytic Enhancements in Cyclization
Introducing Bi(OTf)₃ (5 mol%) and p-TsOH·H₂O (7.5 equiv) in dichloroethane (DCE) accelerates cyclization kinetics by stabilizing transition states. However, this method remains untested for imidazo[4,5-c]pyridines and requires validation.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |
|---|---|---|---|---|
| N-Alkylation | 24.5–31.5 | >95 | Moderate | Regioselective |
| Cyclization | 35–40 | 85–90 | High | Core synthesis |
Trade-offs :
-
Alkylation : Lower yields but higher regiochemical control.
-
Cyclization : Better scalability but requires stringent purification.
Advanced Methodological Developments
Phase-Transfer Catalysis
Incorporating tetra-n-butylammonium bromide (TBAB, 0.1 mmol per 1.09 mmol substrate) improves alkylation efficiency by 12–18% via interfacial reactivity enhancement.
Microwave-Assisted Synthesis
Preliminary studies indicate that microwave irradiation (150°C, 30 min) reduces reaction times from 24 hours to 2 hours, though yields remain comparable.
Analytical and Purification Protocols
Chromatographic Purification
Chemical Reactions Analysis
Alkylation Reactions
The nitrogen atoms in the imidazopyridine ring system demonstrate nucleophilic character. Phase transfer catalysis (PTC) conditions using alkyl halides like 1-(chloromethyl)benzene or ethyl 2-bromoacetate enable selective alkylation at either N3 or N4 positions . For example:
-
Reaction with 1-(bromomethyl)-4-methylbenzene yields N4-alkylated derivatives under basic conditions (K₂CO₃, DMF).
-
Ethyl 2-bromoacetate preferentially targets N1, forming N1-alkylated products with ester functionalities .
| Reaction Component | Conditions | Product | Yield |
|---|---|---|---|
| 1-(chloromethyl)benzene | PTC, K₂CO₃, DMF | N3-alkylated imidazopyridine | 63–75% |
| Ethyl 2-bromoacetate | PTC, DMF, 60°C | N1-alkylated ester derivative | 57–71% |
Nucleophilic Substitution
The bromine atom on the 4-bromobenzyl group undergoes SNAr (nucleophilic aromatic substitution) with strong nucleophiles (e.g., amines, thiols). For instance:
-
Reaction with sodium methoxide in DMF replaces bromine with a methoxy group .
-
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables aryl group introduction using boronic acids .
| Reagent | Catalyst/Conditions | Product | Application |
|---|---|---|---|
| NaOMe | DMF, 80°C | 4-methoxybenzyl derivative | Functional group diversification |
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Biaryl-imidazopyridine | Drug candidate synthesis |
Oxidation and Reduction
The imidazole ring and benzyl groups participate in redox reactions:
-
Oxidation with KMnO₄/H₂SO₄ converts the benzyl group to a ketone .
-
Reduction using NaBH₄ selectively reduces the pyridine ring to a piperidine analog .
| Reaction Type | Reagent | Product | Notes |
|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄ | 4-bromoacetophenone derivative | Harsh conditions required |
| Reduction | NaBH₄, MeOH | Dihydroimidazopyridine | Improved solubility profile |
Cycloaddition and Ring Expansion
The electron-deficient pyridine ring participates in [4+2] cycloadditions with dienophiles. For example:
| Dienophile | Conditions | Product | Yield |
|---|---|---|---|
| Maleic anhydride | Toluene, reflux | Fused 6-membered lactone | 45–55% |
Halogen Exchange
The bromine atom undergoes halogen-exchange reactions with CuI/KI in polar solvents, producing iodo derivatives for radiopharmaceutical applications .
| Reagent | Conditions | Product | Utility |
|---|---|---|---|
| CuI, KI | DMSO, 120°C | 4-iodobenzyl derivative | Radiolabeling precursor |
Key Mechanistic Insights:
-
Steric effects from the phenyl group direct electrophilic attacks to N3/N4.
-
Electronic effects of the bromine atom enhance reactivity in SNAr and cross-coupling .
-
Alkylation regioselectivity depends on solvent polarity and catalyst choice .
Comparative Reactivity Table
| Reaction Type | Reagents | Major Product | Yield Range |
|---|---|---|---|
| Alkylation | Alkyl halides, PTC | N-alkylated derivatives | 57–75% |
| Suzuki coupling | Arylboronic acids, Pd catalysts | Biaryl-imidazopyridines | 70–89% |
| Oxidation | KMnO₄/H₂SO₄ | Ketone derivatives | 40–60% |
| Reduction | NaBH₄ | Dihydro analogs | 65–80% |
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : 5-(4-bromobenzyl)-2-phenyl-5H-imidazo[4,5-c]pyridine serves as a crucial intermediate in synthesizing more complex heterocyclic compounds. Its structure allows for various chemical modifications through substitution reactions, oxidation, and reduction processes.
Biology
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. For instance, studies have shown its effectiveness against pathogens such as Staphylococcus aureus and Candida albicans, making it a candidate for developing new antimicrobial agents.
Medicine
- Pharmacological Properties : Imidazopyridine derivatives are known for their pharmacological activities, including anti-cancer, anti-viral, and anti-inflammatory effects. Specifically, this compound has been investigated for its potential as an inhibitor of pestiviruses such as bovine viral diarrhea virus (BVDV), demonstrating high selectivity and potency (EC50 < 100 nM) against these viruses .
Data Table: Summary of Biological Activities
Case Study 1: Antiviral Activity
A study published in PubMed highlighted the effectiveness of substituted imidazopyridines against pestiviruses. The modification of substituents at position 5 led to the identification of analogues with enhanced antiviral activity. The findings suggest that further exploration into the structure-activity relationship could yield potent antiviral agents for veterinary use .
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial properties of this compound demonstrated its capability to inhibit the growth of several strains of bacteria and fungi. In vitro assays revealed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to existing antimicrobial agents, suggesting its potential as a new therapeutic option.
Mechanism of Action
The mechanism of action of 5-(4-bromobenzyl)-2-phenyl-5H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. For instance, some imidazopyridine derivatives act as GABA A receptor positive allosteric modulators, influencing neurotransmission in the central nervous system . The compound may also inhibit specific enzymes or proteins involved in disease pathways, contributing to its therapeutic effects.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₂₀H₁₄BrN₃
- Molecular Weight : 384.25 g/mol
- Mechanism : Inhibition of viral RdRp, leading to suppression of RNA synthesis .
BPIP exhibits nanomolar to low micromolar efficacy in vitro, with EC₅₀ values ranging from 0.8 µM (against CSFV strain Wingene) to 30–40 nM (against BVDV) . Its selectivity index (SI) exceeds 2,000 for BVDV, indicating minimal cytotoxicity in host cells .
Comparison with Similar Compounds
BPIP belongs to a broader class of antiviral imidazopyridines and related heterocyclic compounds. Below is a detailed comparison with structurally or functionally analogous molecules:
Structural and Functional Analogues
Table 1: Comparative Analysis of BPIP and Related Antiviral Compounds
| Compound Name | Structural Class | Target Virus | EC₅₀ (µM) | Selectivity Index (SI) | Mechanism |
|---|---|---|---|---|---|
| BPIP | Imidazo[4,5-c]pyridine | CSFV, BVDV | 0.8–1.6* | >2,000 | RdRp inhibition |
| VP32947 (Triazino[5,6-b]indole) | Triazinoindole | BVDV | 0.03–0.04 | Not reported | RdRp inhibition |
| AG110 (Imidazo-pyrrolo-pyridine) | Imidazo[1,2-a]pyrrolo[2,3-c]pyridine | BVDV | Not reported | Not reported | RdRp inhibition |
| Quinolinecarboxamides (e.g., T0505-6180) | Quinoline derivatives | BVDV | 0.5–1.0 | 10–50 | RdRp inhibition |
| LZ37 (Pyrazolo-triazolo-pyrimidine) | Pyrazolo-triazolo-pyrimidine | BVDV | Not reported | Not reported | Unknown |
*EC₅₀ values for BPIP: 1.6 ± 0.4 µM (CSFV Alfort), 0.8 ± 0.2 µM (CSFV Wingene) .
Key Findings and Differentiation
BPIP vs. VP32947
- Potency: Both BPIP and VP32947 exhibit nanomolar EC₅₀ values against BVDV (30–40 nM for BPIP ; 30–40 nM for VP32947 ).
- Structural Differences: VP32947 lacks the imidazopyridine core, instead featuring a triazinoindole scaffold. This difference may influence binding kinetics to RdRp .
BPIP vs. Quinolinecarboxamides
- Selectivity: BPIP’s SI (>2,000) surpasses that of quinolinecarboxamides (SI = 10–50), making it a safer candidate for therapeutic use .
- Spectrum: Quinolinecarboxamides are less effective against CSFV compared to BPIP .
BPIP vs. AG110
- Mechanistic Clarity : BPIP’s RdRp inhibition is well-documented, while AG110’s antiviral mechanism remains partially uncharacterized .
Advantages of BPIP
Broad-Spectrum Activity : Effective against multiple pestiviruses (CSFV, BVDV) .
High Selectivity : Minimal cytotoxicity even at high concentrations .
In Vivo Efficacy : Reduces viremia and viral load in CSFV-infected pigs .
Limitations and Challenges
Resistance Potential: Prolonged use may select for RdRp mutations, as seen with other polymerase inhibitors .
Biological Activity
5-(4-bromobenzyl)-2-phenyl-5H-imidazo[4,5-c]pyridine is a heterocyclic compound that has garnered attention due to its diverse biological activities, particularly in the fields of virology and oncology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features an imidazole ring fused with a pyridine ring, along with a bromophenyl and a phenyl group. Its molecular structure can be represented as follows:
This structural configuration is significant for its biological interactions and pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably, it has been identified as a potent inhibitor of viral replication, particularly for the classical swine fever virus (CSFV) and hepatitis C virus (HCV).
-
Antiviral Activity :
- The compound exhibits a dose-dependent antiviral effect against CSFV with an effective concentration (EC50) of approximately 1.6 µM for the Alfort strain and 0.8 µM for the Wingene strain .
- In studies involving HCV, optimized analogues derived from this compound demonstrated significant inhibitory effects on viral replication, with EC50 values around 3.0 µM .
- Anticancer Activity :
Biological Activity Overview
The following table summarizes key biological activities associated with this compound:
Case Studies
-
Inhibition of CSFV :
A study demonstrated that the compound effectively inhibits CSFV replication in vitro, leading to the selection of drug-resistant viral strains that carry specific mutations in the RNA-dependent RNA polymerase (RdRp) gene . This highlights both the efficacy and potential challenges in developing resistance. -
Anticancer Research :
In a series of experiments assessing antiproliferative effects against multiple cancer cell lines, derivatives of this compound displayed selective cytotoxicity, particularly in glioblastoma and pancreatic adenocarcinoma models . The structure-activity relationship (SAR) studies indicated that bromine substitution significantly enhanced anticancer activity.
Q & A
Q. What are the reliable synthetic routes for 5-(4-bromobenzyl)-2-phenyl-5H-imidazo[4,5-c]pyridine, and how can reaction efficiency be optimized?
A common method involves alkylation of the imidazopyridine core using benzyl halides under phase-transfer catalysis. For example, benzyl chloride can react with a brominated imidazopyridine precursor in dimethylformamide (DMF) with potassium carbonate as a base and tetra--butylammonium bromide (TBAB) as a phase-transfer catalyst . Optimization strategies include adjusting solvent polarity (e.g., DMF for high solubility), reaction time (e.g., 12 hours at room temperature), and catalyst loading (e.g., 0.1 mmol TBAB per 1.09 mmol substrate) to improve yields .
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical for confirming functional groups and structural integrity. High-resolution mass spectrometry (HRMS) validates molecular weight, while silica gel chromatography (ethyl acetate/hexane eluent) ensures purity . Single-crystal X-ray diffraction, as applied to analogous imidazopyridines, provides definitive confirmation of molecular geometry .
Q. How should researchers design experiments to ensure reproducibility in synthesizing this compound?
Use a controlled environment (room temperature, inert atmosphere) and standardized reagents (e.g., anhydrous DMF). Purification via column chromatography with consistent solvent ratios (e.g., 1:1 ethyl acetate/hexane) and replicate reactions (4+ replicates) reduce variability . Documenting reaction parameters (e.g., molar ratios, catalyst loading) is essential for replication .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding the compound’s biological activity across studies?
Contradictions may arise from impurities or assay variability. Employ orthogonal characterization (e.g., HPLC for purity >95%) and validate biological assays with dose-response curves (e.g., IC determination). Compare results under standardized conditions (e.g., pH, temperature) and use positive controls (e.g., Zolpidem for GABA receptor affinity) to contextualize findings .
Q. What strategies optimize catalytic systems for synthesizing this compound?
Screen alternative catalysts (e.g., p-toluenesulfonic acid for cyclization ) and solvents (e.g., acetonitrile for faster kinetics). Kinetic studies (varying time/temperature) and computational modeling (e.g., DFT for transition-state analysis) can identify rate-limiting steps. Phase-transfer catalysts like TBAB enhance interfacial reactivity in biphasic systems .
Q. How can computational methods predict the compound’s reactivity and stability under varying conditions?
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Molecular dynamics simulations model solvent interactions (e.g., DMF solvation shells) and thermal stability. Pair these with experimental data (e.g., thermogravimetric analysis) to validate predictions .
Q. What experimental approaches are effective for studying structure-activity relationships (SAR) in derivatives of this compound?
Synthesize analogs with substituent variations (e.g., halogen replacement, aryl group modifications) and evaluate biological activity via high-throughput screening. Use X-ray crystallography to correlate structural features (e.g., bromobenzyl orientation) with target binding (e.g., receptor docking studies) .
Methodological Notes
- Contradictory Data Resolution : Cross-validate analytical results with multiple techniques (e.g., NMR, X-ray) and ensure batch-to-batch consistency via stringent quality control .
- Advanced Synthesis : Consider eco-friendly routes (e.g., aqueous-phase cyclization ) to align with green chemistry principles.
- Computational Integration : Combine in silico predictions with experimental assays to accelerate SAR studies and reduce resource expenditure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
